1,2,3,4-Tetrahydrocarbazole

Overview

Description

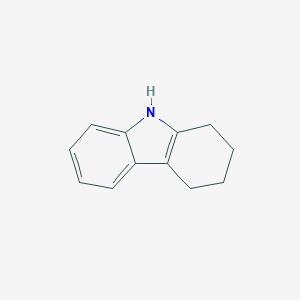

1,2,3,4-Tetrahydrocarbazole is a tricyclic aromatic compound consisting of a five-membered pyrrole ring fused with a benzene ring on one side and a cyclohexane ring on the other side . This structure is prevalent in various natural products and biologically active compounds . The compound has garnered significant attention in medicinal chemistry due to its wide range of potential pharmacological activities, including anti-Alzheimer, antimicrobial, hypoglycemic, antifungal, anticancer, antipsychotic, antiemetic, and anti-inflammatory properties .

Preparation Methods

1,2,3,4-Tetrahydrocarbazole can be synthesized through several methods, with the Fischer indole synthesis being the most common . This method involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The reaction can be carried out using conventional heating, microwave irradiation, or catalytic methods to improve yield and reduce reaction time . Industrial production methods often utilize these approaches to achieve efficient synthesis on a larger scale .

Chemical Reactions Analysis

1,2,3,4-Tetrahydrocarbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole derivatives.

Reduction: Reduction reactions can yield dihydrocarbazole derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.

Cycloaddition: The compound can participate in cycloaddition reactions to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium . Major products formed from these reactions include various carbazole and dihydrocarbazole derivatives .

Scientific Research Applications

Pharmacological Applications

THCz derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. Key applications include:

- Antimicrobial Activity : THCz has shown efficacy against various bacterial and fungal strains. Studies indicate that certain derivatives possess significant antibacterial and antifungal properties, suggesting potential use in treating infections .

- Anticancer Properties : Research has demonstrated that THCz compounds can be cytotoxic to cancer cells. For instance, derivatives have been screened for their ability to inhibit cancer cell proliferation, with some showing promising results against specific cancer types .

- Cognitive Enhancement : Recent studies have explored THCz derivatives as cognitive enhancers, indicating potential benefits in treating neurodegenerative diseases like Alzheimer's .

- Antidiabetic Effects : Some THCz derivatives have been investigated for their antidiabetic properties, particularly in managing Type II diabetes through mechanisms that may involve insulin sensitivity improvement .

- Psychotropic Effects : THCz has been noted for its antipsychotic activity, making it a candidate for developing treatments for mental health disorders .

Case Study 1: Anticancer Activity

A study conducted on various THCz derivatives assessed their cytotoxic effects on different cancer cell lines. The results indicated that certain substitutions on the THCz scaffold significantly enhanced anticancer activity, with IC50 values in the low micromolar range for some compounds .

Case Study 2: Cognitive Enhancers

A recent investigation into THCz derivatives revealed their potential as cognitive enhancers. The study involved behavioral assays in rodent models demonstrating improved memory and learning capabilities following treatment with specific THCz compounds .

Case Study 3: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of THCz derivatives found that specific modifications led to increased activity against resistant bacterial strains. The study highlighted the need for further exploration into structure-activity relationships to optimize these compounds for clinical use .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydrocarbazole involves its interaction with various molecular targets and pathways. For instance, its anti-Alzheimer activity is attributed to its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes . Its anticancer activity is associated with the induction of apoptosis in cancer cells through various signaling pathways .

Comparison with Similar Compounds

1,2,3,4-Tetrahydrocarbazole is unique compared to other similar compounds due to its tricyclic structure and diverse pharmacological activities . Similar compounds include:

Carbazole: A structurally related compound with a similar aromatic framework but lacking the cyclohexane ring.

Dihydrocarbazole: A reduced form of carbazole with similar biological activities.

These compounds share some pharmacological properties but differ in their structural features and specific activities .

Biological Activity

1,2,3,4-Tetrahydrocarbazole (THCz) is a tricyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of THCz, including its pharmacological effects, synthesis methods, and relevant research findings.

Structural Overview

This compound consists of a fused aromatic structure featuring a five-membered pyrrole ring and a cyclohexane ring. Its unique molecular configuration contributes to its reactivity and interaction with various biological targets.

Pharmacological Activities

THCz and its derivatives have been investigated for a wide range of pharmacological activities:

- Antimicrobial Activity : THCz exhibits significant antibacterial and antifungal properties. Studies have shown that THCz derivatives can inhibit the growth of various microbial strains, making them potential candidates for developing new antimicrobial agents .

- Anticancer Activity : Research indicates that THCz compounds possess cytotoxic effects against several cancer cell lines. They have been screened for their ability to suppress tumor growth and induce apoptosis in cancer cells .

- Neuroprotective Effects : THCz has been reported to inhibit acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. This inhibition may contribute to reducing plaque formation associated with neurodegenerative disorders .

- Antidiabetic Properties : Some THCz derivatives show promise in managing type II diabetes by modulating glucose levels and enhancing insulin sensitivity .

- Antinociceptive Activity : THCz has demonstrated potential in pain relief through various mechanisms, indicating its utility in developing analgesic medications .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Borsche-Drechsel Cyclization : This method involves the acid-catalyzed rearrangement of cyclohexanone phenylhydrazone to yield THCz .

- Fischer-Indole Synthesis : A common approach where substituted cyclohexanones react with phenyl hydrazines under acidic conditions to form THCz derivatives .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various THCz derivatives against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| THCz Derivative A | 20 | 30 |

| THCz Derivative B | 10 | 25 |

| THCz Derivative C | 50 | 40 |

Anticancer Studies

In vitro studies on the cytotoxic effects of THCz derivatives revealed significant activity against human breast cancer cell lines (MCF-7). The IC50 values ranged from 15 to 30 µM, indicating substantial potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for preparing 1,2,3,4-tetrahydrocarbazole (THCz), and how do reaction conditions influence yield?

The Fischer indole synthesis is the most widely used method. For example:

- Borsche-Drechsel cyclization : Cyclohexanone phenylhydrazone undergoes acid-catalyzed rearrangement (e.g., HCl or acetic acid) to yield THCz with ~95% efficiency under reflux conditions .

- Löffler-Ginsburg method : Thermal cyclization of 2-cyclohexanone oximes in ethanol/water achieves moderate yields (~80%) .

- VB1-catalyzed synthesis : Thiamine hydrochloride (VB1) in ethanol enables a mild, eco-friendly route with >90% yields. Substituent effects (e.g., electron-donating/-withdrawing groups on phenylhydrazine) significantly alter reaction rates and yields .

Key variables : Acid strength, temperature (reflux vs. microwave), and substituent electronic effects.

Q. How does the molecular structure of THCz influence its reactivity in electrophilic substitution reactions?

THCz’s tricyclic scaffold (pyrrole fused to benzene and cyclohexane rings) confers unique reactivity:

- Aromaticity : The indole-like pyrrole ring directs electrophiles to the para and ortho positions of the nitrogen atom .

- Steric effects : The saturated cyclohexane ring creates steric hindrance, modulating access to reactive sites .

- Basicity : The nitrogen atom acts as a Lewis base, facilitating reactions like Friedel-Crafts alkylation .

Q. What pharmacological activities have been reported for THCz derivatives?

THCz derivatives exhibit:

- Antidiabetic activity : Hypoglycemic and hypolipidemic effects in type II diabetes models (e.g., via PPARγ modulation) .

- Anticancer potential : Cytotoxicity against cancer cell lines through kinase inhibition .

- Antimicrobial properties : Activity against bacterial and fungal pathogens via membrane disruption .

Advanced Research Questions

Q. How can microwave irradiation or mechanochemical methods optimize THCz synthesis?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 140°C, 100 W irradiation achieves 80% yield for nitro/methoxy-substituted THCz) .

- Mechanochemical approaches : Ball milling enables solvent-free Fischer indolization, improving sustainability and scalability .

Advantages : Enhanced energy efficiency, reduced side reactions, and compatibility with sensitive functional groups.

Q. How do substituent effects on phenylhydrazine or cyclohexanone impact regioselectivity in THCz synthesis?

- Electron-withdrawing groups (e.g., NO₂) : Accelerate cyclization via increased hydrazone electrophilicity, favoring para-substitution (e.g., 6-nitro-THCz) .

- Electron-donating groups (e.g., OCH₃) : Slow reactions but improve yields by stabilizing intermediates. For example, 6-chloro-THCz is synthesized in 98% yield using 4-chlorophenylhydrazine .

Q. What analytical techniques are critical for resolving structural ambiguities in substituted THCz derivatives?

- X-ray crystallography : Determines torsion angles (e.g., C9-N1-C8-C7 = -175.3°) to confirm ring puckering and substituent orientation .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes regioselectivity in substituted derivatives (e.g., J-coupling for para vs. ortho substitution) .

- HPLC-MS : Validates purity and identifies byproducts in complex reactions (e.g., Friedel-Crafts acylations) .

Q. How can contradictory data on THCz bioactivity be reconciled across studies?

Discrepancies often arise from:

- Structural variations : Minor substituent changes (e.g., alkyl vs. aryl groups at C9) alter receptor binding .

- Assay conditions : Varying cell lines or in vivo models (e.g., PPARγ activation in adipocytes vs. hepatocytes) .

- Purity : Impurities from multi-step syntheses (e.g., spirobyproducts) may skew results .

Recommendations : Standardize assay protocols and validate compound purity via HPLC before biological testing.

Q. What strategies improve the sustainability of THCz synthesis?

- Catalyst recycling : VB1 retains >90% efficiency after 3 cycles .

- Solvent-free mechanochemistry : Eliminates toxic solvents (e.g., ethanol) .

- Flow chemistry : Continuous processing reduces waste and enhances scalability for high-throughput applications .

Q. How do computational models predict the bioactivity of novel THCz derivatives?

- Docking studies : Simulate interactions with targets like PPARγ or kinases to prioritize synthetic targets .

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with hypoglycemic activity .

Q. What are the challenges in synthesizing spiro- or annulated THCz derivatives?

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLNOVWDVMWTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00240969 | |

| Record name | 1,2,3,4-Tetrahydrocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,2,3,4-Tetrahydrocarbazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

942-01-8 | |

| Record name | 1,2,3,4-Tetrahydrocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 942-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydrocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydrocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZLK0TSX93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.